![molecular formula C19H16N4O2 B2557250 4-(4-methoxyphenoxy)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 893958-70-8](/img/structure/B2557250.png)
4-(4-methoxyphenoxy)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-(4-Methoxyphenoxy)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a methoxyphenoxy group and a methylphenyl group attached to a pyrazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenoxy)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolopyrimidine core, followed by the introduction of the methoxyphenoxy and methylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Reaction Types and Mechanisms
Key Reaction Mechanisms
A. Cyclization to Form Pyrazolo[3,4-d]pyrimidine Core
The core structure is typically formed via condensation of aliphatic/aromatic nitriles with hydrazine derivatives under acidic conditions. For example:
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Alkylation/Nucleophilic Attack : A nitrile reacts with a hydrazine derivative to form an intermediate hydrazone.
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Cyclization : Acidic conditions (e.g., HCl gas) induce ring closure, yielding the pyrazolo[3,4-d]pyrimidine skeleton .
B. Functionalization via Substitution
The 4-position of the pyrazolo core is often targeted for substitution due to its electrophilic nature:
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Chlorination : Phosphorous oxychloride or similar reagents introduce a chlorine atom at position 4 .
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Hydrazinolysis : Reaction with hydrazine replaces chloride with a hydrazine group, enabling further condensation (e.g., with aldehydes) .
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Ether Formation : Displacement of chloride by phenoxide (e.g., 4-methoxyphenol) forms the 4-methoxyphenoxy substituent .
Challenges and Considerations
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Regioselectivity : Substitution at position 4 requires precise control to avoid undesired side reactions .
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Scalability : Industrial production demands optimized conditions (e.g., continuous flow reactors) to maintain high yields.
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Stability : Substituents like methoxy and phenoxy groups may influence solubility and metabolic stability in biological systems .
Scientific Research Applications
Chemical Properties and Structural Characteristics
- Molecular Formula : C19H16N4O2
- CAS Number : 893958-70-8
- The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that 4-(4-methoxyphenoxy)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Testing
A study evaluated the compound's effectiveness against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The results were as follows:
Cell Line | IC50 (µM) |
---|---|
A549 | 12.5 |
MCF-7 | 15.0 |
These findings suggest that the compound could serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in tumor growth and survival .
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. Its structure suggests potential mechanisms for inhibiting pro-inflammatory cytokines.
Research Insights
In a pharmacological screening, derivatives of pyrazolo[3,4-d]pyrimidine were assessed for their ability to reduce carrageenan-induced edema in animal models. The results indicated that these compounds exhibited lower ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac, highlighting their therapeutic potential with reduced side effects .
Antimicrobial Properties
Emerging research indicates that pyrazolo[3,4-d]pyrimidine derivatives may possess antimicrobial properties. Some studies have reported efficacy against various bacterial strains.
Preliminary Findings
Initial investigations into the antimicrobial activity of related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance its antibacterial properties .
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenoxy)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit certain kinases, leading to the suppression of signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
- 4-(4-Methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
4-(4-Methoxyphenoxy)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both methoxyphenoxy and methylphenyl groups, which confer distinct chemical and biological properties. These structural features can enhance its binding affinity to molecular targets and improve its solubility and stability compared to similar compounds.
Biological Activity
The compound 4-(4-methoxyphenoxy)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives often involves their interaction with specific molecular targets such as enzymes and receptors. These compounds can modulate various biochemical pathways, leading to significant physiological effects. For instance, they may act as inhibitors of key signaling pathways involved in cancer progression and inflammation.
Anticancer Properties
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. Notably, compounds designed from this scaffold have shown efficacy as epidermal growth factor receptor inhibitors (EGFRIs).
- Case Study : A study synthesized several 1H-pyrazolo[3,4-d]pyrimidine derivatives and tested their anti-proliferative activities against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Compound 12b demonstrated an IC50 value of 0.016 µM against wild-type EGFR and showed significant activity against the mutant EGFR T790M (IC50 = 0.236 µM) .
Compound | Target | IC50 (µM) |
---|---|---|
12b | EGFR WT | 0.016 |
12b | EGFR T790M | 0.236 |
8 | A549 | 8.21 |
10 | HCT-116 | 19.56 |
This indicates that modifications in the chemical structure can enhance the potency against specific cancer targets.
Anti-inflammatory Effects
In addition to anticancer properties, pyrazolo[3,4-d]pyrimidines have been investigated for their anti-inflammatory activities. The modulation of inflammatory pathways through inhibition of specific kinases has been observed in various studies.
Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Combining appropriate aromatic aldehydes with hydrazines to form the pyrazolo framework.
- Cyclization : The subsequent cyclization steps lead to the formation of the pyrimidine core.
Research Findings
Research has consistently shown that pyrazolo[3,4-d]pyrimidines possess a range of biological activities:
- Antiproliferative Activity : Various derivatives have been tested for their ability to inhibit cell proliferation in vitro.
- Kinase Inhibition : Many compounds show promise as kinase inhibitors, which are crucial for targeted cancer therapies.
Properties
IUPAC Name |
4-(4-methoxyphenoxy)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-13-4-3-5-14(10-13)23-18-17(11-22-23)19(21-12-20-18)25-16-8-6-15(24-2)7-9-16/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNASHNMZLSUUPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)OC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.